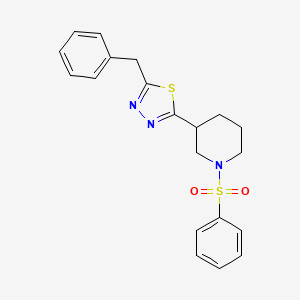

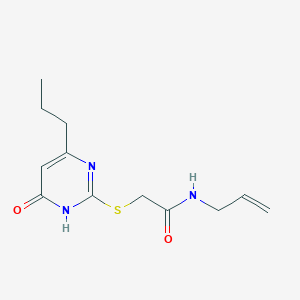

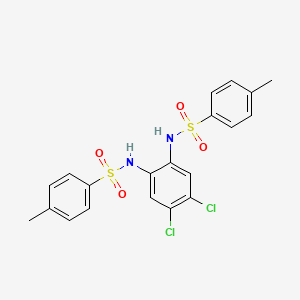

N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several methods exist for synthesizing thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. Common approaches include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. Direct interactions of various 2-halo derivatives with sulfur-containing reagents are also employed. Notably, the introduction of a thiol group provides opportunities for further functionalization and modulation of oxidative processes in the organism .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, investigating their potential as anticonvulsants. This research involved direct synthesis, molecular docking studies, and pharmacological evaluation, demonstrating moderate anticonvulsant activity for these compounds (Severina et al., 2020).

Chemical Rearrangements : Another study explored the Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams, showcasing the synthetic versatility of such compounds in producing various derivatives (Black et al., 1972).

Thymidylate Synthase Inhibitors : Derivatives of the discussed compound were synthesized as potential thymidylate synthase inhibitors, a key enzyme for DNA synthesis, indicating their potential application in antitumor therapies (Gangjee et al., 2004).

Antituberculosis Agents : Research into alpha-derivatives of the compound for activity against Mycobacterium tuberculosis highlighted the chemical's potential application in developing antituberculosis agents (Mir et al., 1991).

Antibacterial and Antifungal Agents : The synthesis and evaluation of ureides of Baylis-Hillman derivatives, including the discussed compound, have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Nag et al., 2006).

Dual Inhibitors of Enzymes : The compound's derivatives have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, enzymes crucial in the folate pathway, underscoring their potential as antitumor agents (Gangjee et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been found to have significant antimycobacterial activities .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to antimycobacterial effects .

Biochemical Pathways

Similar compounds are known to interfere with the biochemical pathways of their targets, leading to their antimycobacterial effects .

Eigenschaften

IUPAC Name |

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFEVCWZXHKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

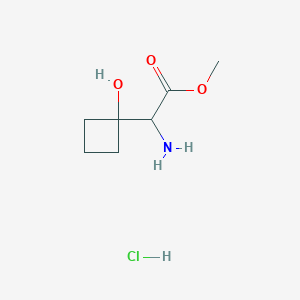

![Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate](/img/structure/B2968092.png)

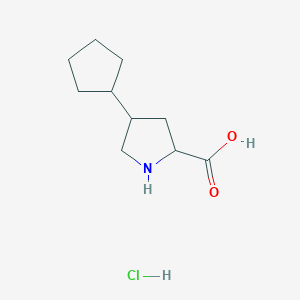

![benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate](/img/structure/B2968100.png)